6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as imino, methoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or sulfonyl groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in proteins, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-imino-1-(2-methoxyethyl)-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 1-ethyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of 6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of functional groups and its structural framework
Properties
CAS No. |
606960-41-2 |
---|---|
Molecular Formula |
C23H24N4O4S |
Molecular Weight |
452.5g/mol |
IUPAC Name |
6-imino-7-(3-methoxypropyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O4S/c1-15-5-8-17(9-6-15)32(29,30)19-13-18-22(26(21(19)24)11-4-12-31-3)25-20-10-7-16(2)14-27(20)23(18)28/h5-10,13-14,24H,4,11-12H2,1-3H3 |
InChI Key |
JSBHDOPHYRNHKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CCCOC |
Origin of Product |
United States |
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